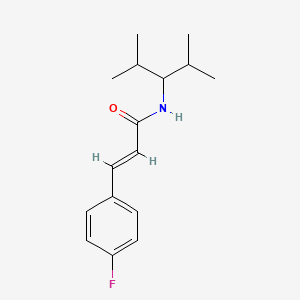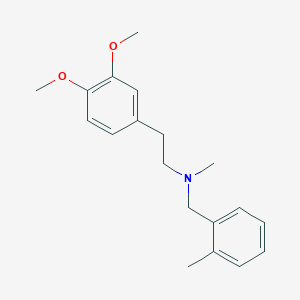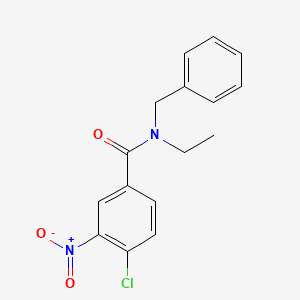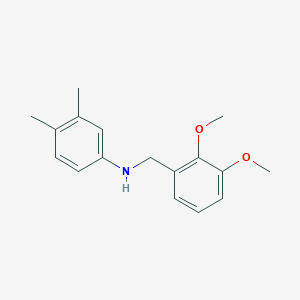
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide, also known as CMCT, is a chemical compound that has been widely used in scientific research. It is a thiosemicarbazone derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide exerts its biological effects by chelating metal ions. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to bind to copper, iron, and zinc ions, which are essential for the proper functioning of many enzymes and proteins in the body.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have antimicrobial activity against Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide in lab experiments is its ability to chelate metal ions, which can be useful in studying the role of metal ions in biological processes. However, one limitation of using N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide is its potential toxicity. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide. One area of research is the development of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide derivatives with improved pharmacological properties. Another area of research is the investigation of the role of metal ions in disease processes, and the development of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide-based therapies for these diseases. Additionally, the use of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide as a fluorescent probe for the detection of metal ions in biological samples could be further explored.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide can be synthesized by reacting 3-chloro-2-methylbenzaldehyde with thiosemicarbazide in the presence of morpholine. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been widely used in scientific research due to its ability to chelate metal ions. It has been shown to have antitumor, antiviral, and antimicrobial activities. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-9-10(13)3-2-4-11(9)14-12(17)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFNSXZRZLBQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)



![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)


![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)



